molecular formula C22H27BrN2O3S B2691516 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1078724-86-3

3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2691516
CAS No.: 1078724-86-3
M. Wt: 479.43
InChI Key: CBTFUOWLVBPMBJ-UHFFFAOYSA-M
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Description

This compound belongs to the imidazo-thiazinium bromide class, characterized by a bicyclic core structure combining imidazole and thiazine rings. Key structural features include:

  • 2,5-Dimethylphenyl group: Sterically bulky substituent that may influence molecular packing and solubility .
  • Hydroxy group at position 3: Likely contributes to hydrogen bonding and modulates reactivity .
  • Bromide counterion: Stabilizes the cationic imidazo-thiazinium core, improving crystallinity .

Synthetic routes typically involve condensation of substituted thiosemicarbazides with brominated ketones, followed by cyclization and purification via recrystallization .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N2O3S.BrH/c1-15-6-7-16(2)18(12-15)23-14-22(25,24-10-5-11-28-21(23)24)17-8-9-19(26-3)20(13-17)27-4;/h6-9,12-13,25H,5,10-11,14H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTFUOWLVBPMBJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC([N+]3=C2SCCC3)(C4=CC(=C(C=C4)OC)OC)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide , with CAS Number 1101751-13-6, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H29BrN2O3C_{23}H_{29}BrN_{2}O_{3} with a molecular weight of 461.4 g/mol. The structure features a complex imidazo-thiazine framework that contributes to its biological activity.

PropertyValue
Molecular FormulaC23H29BrN2O3
Molecular Weight461.4 g/mol
CAS Number1101751-13-6

Biological Activity Overview

Research indicates that compounds with imidazo-thiazine structures often exhibit significant antitumor , antiviral , and anti-inflammatory activities. The specific biological activities of this compound are summarized as follows:

Antitumor Activity

Studies have shown that related thiazole and imidazole derivatives possess notable cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds similar in structure have demonstrated IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL against different cancer cell lines .
  • Mechanism of Action : The presence of electron-donating groups (like methoxy) on the phenyl rings enhances cytotoxicity by improving interactions with target proteins involved in cell proliferation .

Antiviral Activity

Compounds containing imidazole and thiazole moieties have been explored for their antiviral properties:

  • Inhibition of Viral Replication : Similar compounds have shown efficacy in inhibiting viral replication at low micromolar concentrations .
  • Targeting Specific Viruses : The structure suggests potential activity against viruses by disrupting viral protein functions or inhibiting reverse transcriptase .

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory effects:

  • Cytokine Modulation : Research on related compounds indicates potential for modulating cytokine production, which is crucial in inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antitumor Studies :
    • A study on imidazo[2,1-b][1,3]thiazines indicated significant cytotoxic effects against human cancer cell lines with some derivatives showing better activity than standard treatments like doxorubicin .
  • Antiviral Efficacy :
    • Research highlighted the antiviral properties of thiazole derivatives against HIV and other viruses, suggesting that modifications in the chemical structure can enhance efficacy .
  • Mechanistic Insights :
    • Molecular dynamics simulations have been employed to understand how these compounds interact with target proteins at the molecular level, revealing critical binding interactions that correlate with observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous imidazo-thiazinium bromides, highlighting structural variations and their implications:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Findings References
Target Compound R1 = 3,4-dimethoxyphenyl; R2 = 2,5-dimethylphenyl Not reported High crystallinity due to methoxy and methyl groups; potential for bioactivity via aromatic interactions .
1-(2,3-Dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide R1 = 4-ethoxyphenyl; R2 = 2,3-dimethylphenyl ~468.4 Ethoxy group increases lipophilicity; moderate antifungal activity observed .
5-(4-Fluorophenyl)-5-hydroxy-7-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium bromide R1 = 4-fluorophenyl; R2 = phenyl ~431.3 Fluorine enhances metabolic stability; exhibits anti-inflammatory properties in vitro .
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide R1 = benzodioxinyl; R2 = 2,5-dimethylphenyl ~527.5 Benzodioxinyl group improves solubility in polar solvents; tested as a kinase inhibitor .

Key Observations:

Substituent Effects on Bioactivity :

  • Methoxy and ethoxy groups (e.g., in the target compound and compound) enhance electron density, favoring interactions with aromatic residues in enzymes .
  • Fluorinated analogs () show improved pharmacokinetic profiles due to reduced oxidative metabolism .

Steric and Solubility Considerations :

  • Bulky substituents like 2,5-dimethylphenyl (target compound) reduce aqueous solubility but improve binding specificity in hydrophobic pockets .
  • Benzodioxinyl derivatives () exhibit balanced lipophilicity and solubility, making them suitable for oral formulations .

Synthetic Yields: Bromide counterions universally improve crystallinity, with yields exceeding 80% in most cases . Ethanol is the preferred recrystallization solvent for imidazo-thiazinium bromides due to low impurity retention .

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